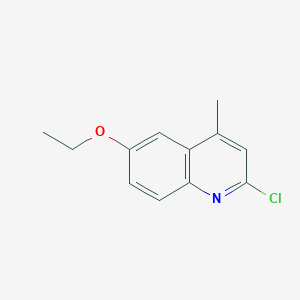
2-Chloro-6-ethoxy-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-ethoxy-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C12H12ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of chlorine, ethoxy, and methyl groups on the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxy-4-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloroquinoline and ethyl iodide.
Ethoxylation: The ethoxylation of 2-chloroquinoline is carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted under reflux conditions to ensure complete conversion.
Methylation: The methylation of the ethoxylated product is achieved using methyl iodide in the presence of a strong base like sodium hydride. This step introduces the methyl group at the desired position on the quinoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: 2-Chloro-6-ethoxy-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO), temperatures (80-120°C).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane), temperatures (0-25°C).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (THF, ethanol), temperatures (0-25°C).
Major Products:
Substitution: Aminoquinolines, thioquinolines, alkoxyquinolines.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
科学的研究の応用
2-Chloro-6-ethoxy-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential use in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
作用機序
The mechanism of action of 2-Chloro-6-ethoxy-4-methylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and viral replication, as well as cancer cell proliferation.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to the inhibition of cell growth and replication. In microbial cells, it disrupts membrane integrity and enzyme function, resulting in cell death.
類似化合物との比較
2-Chloro-6-ethoxy-4-methylquinoline can be compared with other similar compounds in the quinoline family:
4-Chloro-6-methoxy-2-methylquinoline: Similar structure but with a methoxy group instead of an ethoxy group. It exhibits different reactivity and biological activity.
2-Chloro-6-ethoxy-3-methylquinoline: Similar structure but with the methyl group at a different position. This positional isomer has distinct chemical properties and applications.
4-Chloro-7-methoxy-2-methylquinoline: Another structural analog with variations in the position of substituents, leading to unique chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C12H12ClNO |
|---|---|
分子量 |
221.68 g/mol |
IUPAC名 |
2-chloro-6-ethoxy-4-methylquinoline |
InChI |
InChI=1S/C12H12ClNO/c1-3-15-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3 |
InChIキー |
NQOIHLYJWCVAGC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


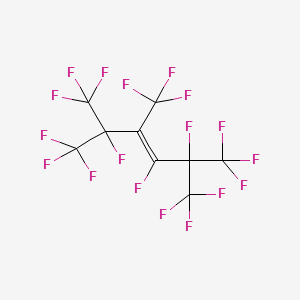
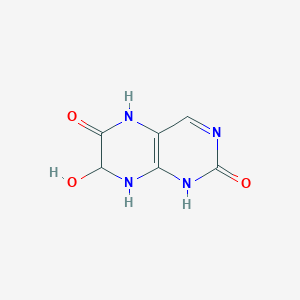
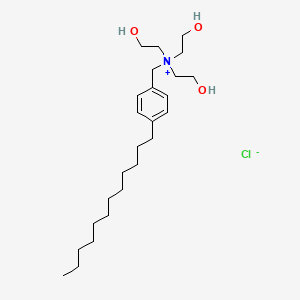
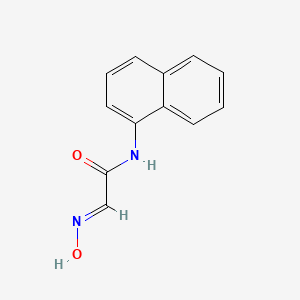

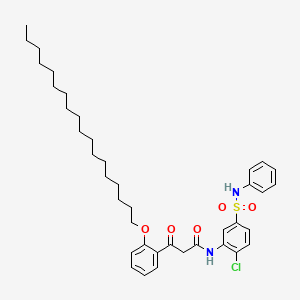
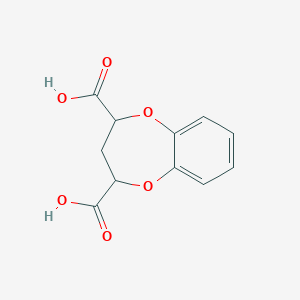
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
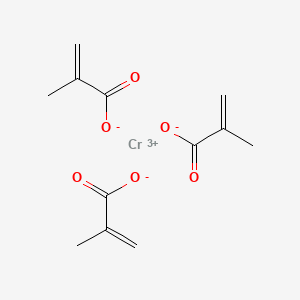
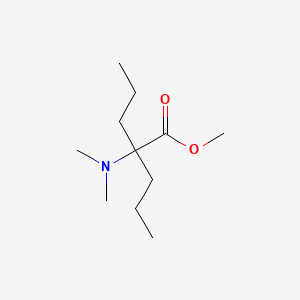

![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)

![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)
